Monalazone disodium

Active chlorine content oxidative biocidal capacity disinfectant potency

Monalazone disodium is a sulfonylbenzoic acid derivative classified as a halogenated aromatic sulfonamide disinfectant and antiseptic, assigned the INN monalazone disodium and formerly marketed under trade names including Naclobenz‑Natrium, Spergisin, and Speton. The compound is structurally homologous to halazone, differing primarily in chlorine substitution pattern on the sulfonamide nitrogen, and was first synthesized in 1937.

Molecular Formula C7H4ClNNa2O4S
Molecular Weight 279.61 g/mol
CAS No. 61477-95-0
Cat. No. B1614637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonalazone disodium
CAS61477-95-0
Molecular FormulaC7H4ClNNa2O4S
Molecular Weight279.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)[O-])S(=O)(=O)[N-]Cl.[Na+].[Na+]
InChIInChI=1S/C7H5ClNO4S.2Na/c8-9-14(12,13)6-3-1-5(2-4-6)7(10)11;;/h1-4H,(H,10,11);;/q-1;2*+1/p-1
InChIKeyLOLALWVGAJVUIE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Monalazone Disodium (CAS 61477-95-0): Procurement-Grade Specification of a Dual-Action Vaginal Antiseptic-Spermicide


Monalazone disodium is a sulfonylbenzoic acid derivative classified as a halogenated aromatic sulfonamide disinfectant and antiseptic, assigned the INN monalazone disodium and formerly marketed under trade names including Naclobenz‑Natrium, Spergisin, and Speton [1]. The compound is structurally homologous to halazone, differing primarily in chlorine substitution pattern on the sulfonamide nitrogen, and was first synthesized in 1937 [1]. Unlike halazone, which is principally employed as a water disinfectant, monalazone disodium was developed specifically for vaginal mucosal applications, combining antimicrobial activity with spermicidal contraceptive action [1]. The disodium salt form is a white crystalline powder with a characteristic faint chlorine odor, containing a high content of active chlorine (52% w/w) that is liberated in aqueous solution to produce hypochlorous acid, the primary biocidal species [2]. The compound is listed in the ECHA C&L Inventory under EC number 262‑810‑2, with notified tonnage in the range of 100–1 000 tonnes per annum, indicating ongoing industrial production relevance [3].

Why Monalazone Disodium (CAS 61477-95-0) Cannot Be Replaced by Generic Halazone or Chloramine‑T in Vaginal Formulations


In‑class sulfonamide‑based chlorinated disinfectants such as halazone and chloramine‑T share a common mechanism of oxidative chlorine release, yet critical physicochemical and toxicological differences preclude direct substitution for monalazone disodium in vaginal and spermicidal applications. Halazone, the closest structural analog, is primarily optimized for dilute aqueous drinking‑water disinfection at concentrations of 4–8 ppm available chlorine and carries an EU risk classification of R28 (‘very toxic if swallowed’), which is incompatible with mucosal product safety requirements [1]. Chloramine‑T, despite being mentioned alongside monalazone disodium in deodorant patent applications, contains only 23–26% active chlorine—less than half the 52% delivered by monalazone disodium—and exhibits a substantially different dermatological irritancy profile when applied to mucosal surfaces [2][3]. Moreover, monalazone disodium is uniquely positioned among these analogs as a product with an established clinical history of combined antimicrobial and spermicidal vaginal use, whereas halazone and chloramine‑T lack any comparable regulatory or clinical evidence base for vaginal or contraceptive indications [4]. Substituting any of these generic analogs into monalazone‑based formulations would therefore result in altered chlorine release kinetics, different mucosal toxicity risks, and the absence of validated spermicidal efficacy.

Quantitative Differentiation of Monalazone Disodium (CAS 61477-95-0) Against the Closest Analogs: A Procurement-Focused Evidence Map


Active Chlorine Content: Monalazone Disodium (52%) vs. Chloramine‑T (23–26%) — A Two-Fold Oxidative Capacity Advantage

Monalazone disodium delivers 52% (w/w) active chlorine, which represents the amount of chlorine liberated in aqueous solution to form the biocidal species hypochlorous acid [1]. By contrast, chloramine‑T (tosylchloramide sodium trihydrate), the most commonly used chlorinated sulfonamide disinfectant in laboratory and industrial settings, contains only 23–26% active chlorine [2]. This translates to a 2.0‑ to 2.3‑fold higher oxidative disinfectant capacity per unit mass for monalazone disodium, enabling lower formulation loading to achieve equivalent antimicrobial endpoints.

Active chlorine content oxidative biocidal capacity disinfectant potency

Structural Determinant of Application Specificity: Monochloramine Substitution Pattern Distinguishes Monalazone Disodium from the Dichloramine Halazone

Monalazone disodium is the disodium salt of p‑(chlorosulfamoyl)benzoic acid, carrying a single chlorine atom on the sulfonamide nitrogen (monochloramine structure) [1]. Halazone, its closest structural analog, is p‑(dichlorosulfamoyl)benzoic acid, bearing two chlorine atoms on the sulfonamide nitrogen (dichloramine structure) [2]. This single‑atom structural difference is the primary determinant of the distinct application profiles: monalazone disodium is indicated for vaginal mucosal antisepsis and spermicidal contraception, whereas halazone is indicated exclusively for drinking‑water disinfection [1][2]. The dichloramine configuration of halazone is associated with more rapid and vigorous chlorine release in aqueous media, a property that is advantageous for water treatment but creates mucosal irritancy liabilities that prohibit vaginal use.

Chemical structure chlorine substitution antimicrobial selectivity

Dermatological Safety Classification: Monalazone Disodium (Skin Irritant Category 2) vs. Halazone (R28 Very Toxic if Swallowed) — A Definitive Mucosal Compatibility Barrier

Under the EU CLP Regulation, monalazone disodium is notified with hazard classifications of Skin Irritation Category 2 (H315), Skin Sensitization Category 1B (H317), and Eye Damage Category 1 (H318) [1]. It does not carry an acute oral toxicity classification in the notified ECHA inventory. In stark contrast, halazone carries the European risk phrase R28 (‘very toxic if swallowed’) and is flagged as causing severe injury or death upon ingestion or skin contact, as documented in the CAMEO Chemicals database [2]. This fundamental divergence in acute toxicity profiles precludes any consideration of halazone as a substitute in products intended for vaginal mucosal application, where systemic absorption potential and mucosal contact time demand a favorable local and systemic safety margin.

Toxicology dermal irritation mucosal safety

Clinical Evidence for Dual Antimicrobial‑Spermicidal Activity: Monalazone Disodium Is One of a Limited Number of Compounds with Documented Combined Use

A clinical experience study evaluating monalazone disodium under the brand name Speton® for spermicidal activity was presented at the Korean Society of Obstetrics and Gynecology in 1987, documenting clinical use of the compound as a vaginal spermicidal contraceptive [1]. Monalazone disodium was also previously marketed in a fixed‑dose combination vaginal tablet containing 10 mg monalazone and 0.125 mg estradiol benzoate under the brand name Malun 25, providing further evidence of its formulated clinical application as a vaginal antiseptic contraceptive [2]. By contrast, the closest structural analog halazone has no clinical or regulatory documentation for vaginal spermicidal use, its spermicidal reference being limited to brief mention in non‑clinical contexts [3]. Chloramine‑T similarly lacks any spermicidal indication. The existence of clinical‑use documentation, even if from an earlier era, constitutes a procurement‑relevant differentiation point for entities seeking a vaginal antiseptic‑spermicide with an established human‑use pedigree.

Spermicidal activity vaginal contraceptive dual-action antiseptic

Water Solubility Provides Excipient‑Compatibility Advantage for Vaginal Formulation Development

The disodium salt form of monalazone confers high aqueous solubility, with a reported water solubility of 410 g/L at 20 °C and a logP of 1.45 at 25 °C, indicating a moderate hydrophilic‑lipophilic balance favorable for permeation into vaginal mucosal tissue . This high water solubility stands in marked contrast to halazone, which is described as only slightly soluble in water and chloroform, requiring tablet‑based dissolution for drinking‑water disinfection rather than direct aqueous formulation [1]. The 410 g/L solubility of monalazone disodium enables homogeneous incorporation into aqueous gels, solutions, and foams—the preferred dosage forms for vaginal antiseptic and spermicidal products—without the need for organic co‑solvents or complex solubilization strategies.

Solubility aqueous formulation vaginal dosage form

Procurement‑Relevant Application Scenarios for Monalazone Disodium (CAS 61477-95-0) Derived from Quantitative Differentiation Evidence


Development of Dual‑Action Vaginal Antiseptic‑Spermicidal Gel or Foam Formulations

Monalazone disodium’s high aqueous solubility (410 g/L) enables direct incorporation into water‑based gel or foam matrices without co‑solvents, while its 52% active chlorine content [1] ensures biocidal efficacy at low excipient loading. The documented clinical use as a vaginal spermicide under the Speton® brand [2] provides a regulatory precedential foundation that halazone and chloramine‑T lack entirely. Formulators seeking a single active pharmaceutical ingredient that delivers both antimicrobial prophylaxis and on‑demand contraception in a vaginally administered product will find monalazone disodium uniquely positioned among halogenated sulfonamide disinfectants.

Replacement of Nonoxynol‑9 in Vaginal Microbicide‑Spermicide Research Programs

Nonoxynol‑9, the most widely used vaginal spermicide, has been associated with vaginal epithelial disruption and increased susceptibility to sexually transmitted infections upon frequent use. Monalazone disodium represents a chemically distinct alternative with a fundamentally different mechanism of action—oxidative chlorine release causing protein coagulation and membrane disruption—rather than non‑ionic surfactant‑mediated membrane solubilization. The compound’s regulatory classification as Skin Irritant Category 2 (H315) and not as acutely toxic by the oral route [3] suggests a differentiated mucosal safety profile. For research programs investigating next‑generation vaginal microbicides with contraceptive activity, monalazone disodium offers a chloramine‑based chemistry that is mechanistically and toxicologically distinct from the surfactant‑based spermicides currently in use.

Water Disinfection in Vaginal Douche or Personal Hygiene Product Contexts

Although halazone is the dominant sulfonamide‑based water disinfectant, its acute oral toxicity classification (R28) [4] renders it unsuitable for products that involve potential mucosal contact. Monalazone disodium has a documented indication for antiseptic douching and wound irrigation [1], bridging the gap between water disinfection efficacy and human mucosal safety. The Russian‑language monograph specifies water disinfection dosing of 8.2 mg per 750 mL water and wound treatment at 0.1–0.5% solution concentrations [5], providing formulation‑ready use concentrations. For manufacturers of personal hygiene products requiring a chlorine‑releasing antiseptic suitable for intimate‑area use, monalazone disodium constitutes the only halogenated sulfonamide with published human dosing guidelines for these specific applications.

Procurement for Reference Standard or Pharmacopoeial Monograph Development

Monalazone disodium is listed with the FDA Global Substance Registration System (UNII: 267GPF992J) and the WHO Drug Dictionary [6], indicating its recognition in international pharmacopoeial systems. For organizations developing compendial monographs, analytical reference standards, or bioequivalence testing protocols for vaginal antiseptic‑spermicide products, sourcing monalazone disodium with documented purity specifications and batch‑specific certificates of analysis is essential. The compound’s structural distinction from halazone—specifically the monochloramine vs. dichloramine substitution pattern—provides a definitive analytical identification marker for quality control purposes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Monalazone disodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.